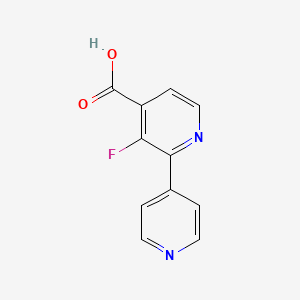
3-Fluoro-2-(pyridin-4-yl)isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-2-(pyridin-4-yl)isonicotinic acid is a fluorinated derivative of isonicotinic acid. This compound features a fluorine atom at the third position and a pyridin-4-yl group at the second position of the isonicotinic acid structure. The presence of fluorine and the pyridinyl group imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(pyridin-4-yl)isonicotinic acid typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with a fluoride source such as tetrabutylammonium fluoride in dimethylformamide at room temperature . Another approach involves the use of complex fluorinating agents like aluminum fluoride and copper fluoride at elevated temperatures .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often employs large-scale fluorination techniques. These methods may involve the use of specialized fluorinating reagents and catalysts to achieve high yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
化学反応の分析
Types of Reactions
3-Fluoro-2-(pyridin-4-yl)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Fluorinating Agents: Tetrabutylammonium fluoride, aluminum fluoride, copper fluoride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
3-Fluoro-2-(pyridin-4-yl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 3-Fluoro-2-(pyridin-4-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activity, receptor binding, and other biochemical processes .
類似化合物との比較
Similar Compounds
- 2-Fluoro-3-(pyridin-4-yl)isonicotinic acid
- 4-Fluoro-2-(pyridin-4-yl)isonicotinic acid
- 3-Fluoro-4-(pyridin-2-yl)isonicotinic acid
Uniqueness
3-Fluoro-2-(pyridin-4-yl)isonicotinic acid is unique due to the specific positioning of the fluorine atom and the pyridinyl group. This configuration imparts distinct chemical properties, such as altered reactivity and binding characteristics, compared to other fluorinated isonicotinic acid derivatives .
特性
分子式 |
C11H7FN2O2 |
|---|---|
分子量 |
218.18 g/mol |
IUPAC名 |
3-fluoro-2-pyridin-4-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H7FN2O2/c12-9-8(11(15)16)3-6-14-10(9)7-1-4-13-5-2-7/h1-6H,(H,15,16) |
InChIキー |
HNLYTQKYTZGFJN-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=NC=CC(=C2F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methylamine](/img/structure/B12072240.png)


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione](/img/structure/B12072255.png)









